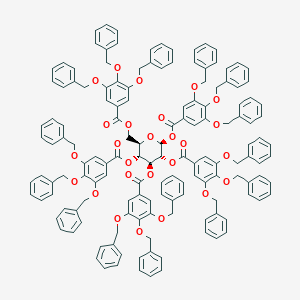
p-Chloro-N-ethyl-N-(2-iodoethyl)benzylamine hydriodide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
P-Chloro-N-ethyl-N-(2-iodoethyl)benzylamine hydriodide, also known as [125I]IBZM, is a radioligand used in scientific research to study dopamine receptors in the brain. This compound is synthesized through a multistep process and has several applications in neuroscience research.
Wirkmechanismus
[125I]IBZM binds selectively to dopamine D2 receptors in the brain. The binding of [125I]IBZM to these receptors allows for the measurement of receptor density and affinity. This information can be used to study the effects of drugs and other compounds on dopamine receptors.
Biochemische Und Physiologische Effekte
[125I]IBZM has no known biochemical or physiological effects on the body. It is used solely as a tool in scientific research to study dopamine receptors in the brain.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using [125I]IBZM in lab experiments is its high selectivity for dopamine D2 receptors. This allows for accurate measurements of receptor density and affinity. However, one limitation is the short half-life of the radioactive isotope used in [125I]IBZM. This requires frequent synthesis of the compound and limits its use in long-term studies.
Zukünftige Richtungen
There are several future directions for research involving [125I]IBZM. One direction is the use of the compound in studying the effects of drugs and other compounds on dopamine receptors in various neurological disorders. Another direction is the development of more selective and stable radioligands for studying dopamine receptors in the brain. Finally, [125I]IBZM could be used in combination with other imaging techniques, such as positron emission tomography (PET) and magnetic resonance imaging (MRI), to gain a more comprehensive understanding of dopamine receptor function in the brain.
Synthesemethoden
The synthesis of [125I]IBZM involves several steps, including the preparation of the precursor molecule, iodination, and purification. The precursor molecule is first synthesized through a condensation reaction between p-chlorobenzaldehyde and N-ethyl-N-(2-hydroxyethyl)amine. The resulting product is then iodinated using iodine and sodium hydroxide. The final product is purified using high-performance liquid chromatography (HPLC) to obtain [125I]IBZM.
Wissenschaftliche Forschungsanwendungen
[125I]IBZM is used in scientific research to study dopamine receptors in the brain. Specifically, it is used to measure the density and affinity of dopamine D2 receptors. This information is important in understanding the role of dopamine in various neurological disorders, such as Parkinson's disease and schizophrenia.
Eigenschaften
CAS-Nummer |
100427-84-7 |
|---|---|
Produktname |
p-Chloro-N-ethyl-N-(2-iodoethyl)benzylamine hydriodide |
Molekularformel |
C11H15ClIN.HI |
Molekulargewicht |
451.51 g/mol |
IUPAC-Name |
(4-chlorophenyl)methyl-ethyl-(2-iodoethyl)azanium;iodide |
InChI |
InChI=1S/C11H15ClIN.HI/c1-2-14(8-7-13)9-10-3-5-11(12)6-4-10;/h3-6H,2,7-9H2,1H3;1H |
InChI-Schlüssel |
GGSYODXMYCDVKX-UHFFFAOYSA-N |
SMILES |
CC[NH+](CCI)CC1=CC=C(C=C1)Cl.[I-] |
Kanonische SMILES |
CC[NH+](CCI)CC1=CC=C(C=C1)Cl.[I-] |
Synonyme |
JFA 10 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















![(6-{2-[2-(4-Fluoro-phenyl)-4-(2-hydroxy-phenylcarbamoyl)-5-isopropyl-3-phenyl-d5-pyrrol-1-yl]-ethyl}-2,2-dimethyl-[1,3]-dioxane-4-yl)-acetic Acid, tert-Butyl Ester](/img/structure/B16973.png)